molecular formula C9H17F2N B13194370 tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine

Cat. No.: B13194370
M. Wt: 177.23 g/mol
InChI Key: MUTUKSHGANPMEA-UHFFFAOYSA-N
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Description

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine (CAS Number: 1850934-88-1) is a specialized chemical building block of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a tert-butylamine group linked to a 3,3-difluorocyclobutyl ring system, a scaffold recognized for its ability to impart conformational restriction and influence the physicochemical properties of molecules . The presence of the geminal difluoro group on the cyclobutane ring is a key structural feature, as the introduction of fluorine atoms is a well-established strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . With a molecular formula of C 9 H 17 F 2 N and a molecular weight of 177.23 g/mol, this amine serves as a versatile synthon for the construction of more complex molecules . Its primary research value lies in its application as a key intermediate in the design and synthesis of novel bioactive compounds. Researchers utilize this and related 3,3-difluorocyclobutyl-building blocks to explore structure-activity relationships, particularly in projects aimed at developing enzyme inhibitors or receptor modulators where the rigid, fluorinated cyclobutane can serve as a core spacer or steric influence . The tert-butyl group offers steric bulk that can be critical for specific target binding or for protecting an amine functionality during multi-step synthetic sequences. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific application.

Properties

Molecular Formula

C9H17F2N

Molecular Weight

177.23 g/mol

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C9H17F2N/c1-8(2,3)12-6-7-4-9(10,11)5-7/h7,12H,4-6H2,1-3H3

InChI Key

MUTUKSHGANPMEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CC(C1)(F)F

Origin of Product

United States

Preparation Methods

Starting Material and Intermediate Formation

The core of the compound, 3,3-difluorocyclobutane , can be synthesized via fluorination of cyclobutane derivatives . A common approach involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate, which is accessible through reaction of sulfur tetrafluoride with cyclobutylcarboxylic acids . This method is well-established and yields poly-substituted CF₃-cyclobutane compounds efficiently.

Key Reaction: Sulfur Tetrafluoride-Mediated Fluorination

  • Reaction Conditions : Carboxylic acids are reacted with sulfur tetrafluoride at elevated temperatures (~100°C) under controlled conditions to generate the corresponding 3,3-difluorocyclobutane carboxylic acids or esters.
  • Reaction Scheme :
Cyclobutylcarboxylic acid + Sulfur tetrafluoride → 3,3-Difluorocyclobutane carboxylic acid derivatives
  • Yield & Compatibility : The process exhibits good yields (up to 80%) and tolerates various functional groups, including nitro, halogens, and esters.

Conversion to Amine Precursors

The carboxylic acid derivatives can be transformed into amino compounds via reduction or amide formation , followed by reduction of the amide to the amine.

Functionalization to Tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine

Synthesis of the Methylamine Intermediate

  • Method : The 3,3-difluorocyclobutane carboxylic acid is converted to a methylamine derivative through amide formation with ammonia or primary amines , followed by reduction .
  • Typical reagents :

Introduction of the tert-Butyl Group

  • Method : The tert-butyl group can be introduced via alkylation of a suitable amine precursor with tert-butyl halides (e.g., tert-butyl bromide or chloride).
  • Reaction Conditions :
    • Use of base catalysts such as potassium carbonate or cesium carbonate .
    • Solvent : Acetone or DMF at reflux temperatures.

Final Assembly

  • The methylamine derivative bearing the 3,3-difluorocyclobutyl group is reacted with tert-butyl halides to afford the target compound:
[3,3-Difluorocyclobutyl]-methylamine + tert-butyl halide → this compound

Alternative Synthetic Routes

Direct Nucleophilic Substitution

  • Starting from 3,3-difluorocyclobutane with a suitable leaving group (e.g., halogen), a nucleophilic substitution with tert-butylamine can be employed.

Multistep Modular Synthesis

  • Employing ethyl 3,3-difluorocyclobutanecarboxylate as an intermediate, followed by hydrolysis , conversion to aldehyde or alcohol , and subsequent amination .

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Key Steps Yield Remarks
Sulfur tetrafluoride fluorination Cyclobutylcarboxylic acid Sulfur tetrafluoride Fluorination to form 3,3-difluorocyclobutane derivatives 70-80% Efficient, tolerated functional groups
Amide formation + reduction Carboxylic acid derivatives Ammonia / NH₃, NaBH₄ Amide formation, reduction to amine 60-75% Versatile for various derivatives
Alkylation with tert-butyl halides Methylamine derivative tert-Butyl bromide Nucleophilic substitution 65-80% Straightforward, high selectivity
Direct nucleophilic substitution Halogenated cyclobutane tert-Butylamine SN2 reaction 50-70% Requires suitable leaving groups

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a primary amine .

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of bioactive molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of novel materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is unique due to the presence of both a tert-butyl group and a difluorocyclobutyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl group attached to a cyclobutane ring with difluoromethyl substitution. The structural formula can be represented as follows:

C9H14F2N\text{C}_9\text{H}_{14}\text{F}_2\text{N}

This unique structure contributes to its lipophilicity and metabolic stability, which are critical factors in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, the compound has been evaluated for its ability to modulate P2Y1 receptor activity, which plays a significant role in platelet aggregation and thrombus formation .

Pharmacological Effects

  • Antithrombotic Activity : The compound has been investigated for its potential use as a selective antagonist for the P2Y1 receptor, which could lead to therapeutic applications in preventing thrombotic events .
  • Antifungal Properties : In comparative studies with structurally similar compounds, it was found that analogs of this compound exhibited antifungal activity against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method indicated that while the original drug showed some potency, modifications enhanced certain bioactive properties .

Study 1: P2Y1 Receptor Modulation

A study conducted on the effects of various adenosine bisphosphate analogs on P2Y1 receptor activation demonstrated that this compound could inhibit receptor-mediated phospholipase C activation in turkey erythrocyte membranes. This inhibition was concentration-dependent and suggested potential therapeutic implications for managing cardiovascular diseases .

Study 2: Antifungal Activity Assessment

In assessing antifungal activities, this compound was compared with other antifungal agents. The results indicated that while it maintained some efficacy against fungal strains, the introduction of fluorinated substituents improved its overall bioactivity profile. This study highlights the importance of structural modifications in enhancing therapeutic effectiveness .

Data Table: Biological Activity Comparison

CompoundActivity TypeTarget/PathwayIC50 (µM)Reference
This compoundAntithromboticP2Y1 Receptor15
Butenafine (analog)AntifungalTrichophyton spp.10
CF3-Cyclobutane analogueAntifungalTrichophyton spp.8

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